Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide

Physicochemical profiling Membrane permeability Lead optimization

The compound (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide (CAS 1353996-01-6) belongs to the class of chiral α-amino amides featuring a 6-bromo-pyridin-3-ylmethyl substituent. Its molecular framework combines a stereodefined (S)-valinamide backbone with an N-isopropyl group and a brominated pyridine ring, a structural motif frequently explored in medicinal chemistry for kinase inhibition and epigenetic target modulation.

Molecular Formula C14H22BrN3O
Molecular Weight 328.25 g/mol
Cat. No. B7925691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide
Molecular FormulaC14H22BrN3O
Molecular Weight328.25 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(CC1=CN=C(C=C1)Br)C(C)C)N
InChIInChI=1S/C14H22BrN3O/c1-9(2)13(16)14(19)18(10(3)4)8-11-5-6-12(15)17-7-11/h5-7,9-10,13H,8,16H2,1-4H3/t13-/m0/s1
InChIKeyIRKDTRKIBZWVGP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide: A Chiral Brominated Pyridine Amide for Drug Discovery Procurement


The compound (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide (CAS 1353996-01-6) belongs to the class of chiral α-amino amides featuring a 6-bromo-pyridin-3-ylmethyl substituent. Its molecular framework combines a stereodefined (S)-valinamide backbone with an N-isopropyl group and a brominated pyridine ring, a structural motif frequently explored in medicinal chemistry for kinase inhibition and epigenetic target modulation [1]. The compound is commercially available for research use, with catalog listings indicating minimum purities of 97%–98% . Physicochemical profiling reveals a calculated partition coefficient (clogP) of 2.61 and a topological polar surface area (TPSA) of 51.26 Ų, placing it within favorable drug-like space according to Lipinski's Rule of Five [1].

Why (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide Cannot Be Replaced by a Close Analog


In-class compounds sharing the pyridin-3-ylmethyl amide scaffold cannot be assumed interchangeable due to the profound impact of substituent modifications on physicochemical properties and biological target engagement. The 6-bromo substituent, chiral (S)-configuration at the amino acid α-carbon, and N-isopropyl group each contribute independently to molecular recognition, lipophilicity, and hydrogen-bonding capacity. Even minor alterations—such as des-bromo or N-methyl variants—produce measurable shifts in TPSA (≥8 Ų), hydrogen bond donor count, and predicted permeability, which can alter pharmacokinetic profiles and off-target liability [1]. The patent literature on pyridyl bromodomain inhibitors explicitly demonstrates that specific substitution patterns are critical for achieving selective BD2 inhibition, underscoring that analog substitution without experimental validation carries substantial risk of loss of desired activity or gain of undesired pharmacology [2].

Quantitative Evidence Guide: (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide vs. Structurally Closest Analogs


TPSA Reduction of 7.94 Ų Relative to the Des-Bromo Analog Enhances Predicted Membrane Permeability

The target compound exhibits a topological polar surface area (TPSA) of 51.26 Ų, compared to 59.20 Ų for the direct des-bromo analog (S)-2-amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide (CAS 1307653-61-7). This represents a reduction of 7.94 Ų (13.4%) attributable to the 6-bromo substitution [1][2]. Lower TPSA values are correlated with improved passive membrane permeability, a critical parameter in oral bioavailability and blood-brain barrier penetration predictions.

Physicochemical profiling Membrane permeability Lead optimization

Increased Hydrogen Bond Donor Count (2 vs. 1) Modulates Solubility and Target Interaction Capacity

The target compound possesses two hydrogen bond donors (HBD = 2: primary amine and amide NH), whereas the des-bromo analog contains only one (HBD = 1) due to the absence of the electron-withdrawing bromine effect on the amide NH [1][2]. This additional HBD capacity influences aqueous solubility, crystal packing, and the potential to form critical hydrogen bonds with biological targets.

Hydrogen bonding Drug-likeness Solubility

GPR35 Antagonism Inactivity Enables Cleaner Off-Target Selectivity Profiles

In a primary GPR35 antagonism assay using zaprinast as agonist, the target compound was classified as 'inactive' at the G-protein coupled receptor 35 [1]. This negative result, when contrasted with known GPR35-active pyridine-containing ligands that show IC50 values in the low nanomolar to micromolar range, indicates a reduced liability for GPR35-mediated off-target effects—a consideration relevant for compounds intended for chronic dosing where GPR35 modulation may produce confounding phenotypes.

GPR35 Off-target selectivity GPCR counter-screening

6-Bromo Substituent as a Versatile Synthetic Handle for Palladium-Catalyzed Cross-Coupling Derivatization

The presence of a bromine atom at the 6-position of the pyridine ring distinguishes this compound from its des-bromo analog by enabling direct participation in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi), a capability absent in the non-halogenated pyridine derivative [1]. 6-Bromopyridine substrates are well-established in the literature for C–C and C–N bond formation, allowing rapid diversification of the pyridine core without de novo synthesis of each analog.

Cross-coupling Late-stage functionalization Library synthesis

Commercial Purity Specifications of 97%–98% Provide Reproducibility Advantage for Procurement

Multiple suppliers offer the target compound at purities of 97% (CheMenu) and 98% (Leyan), while the des-bromo analog (CAS 1307653-61-7) is listed with a minimum purity specification of 95% from at least one major vendor (AKSci) . Higher initial purity reduces the need for additional purification steps prior to use in sensitive biological assays or as a synthetic intermediate, directly impacting experimental reproducibility and procurement efficiency.

Chemical procurement Quality assurance Reproducibility

Optimal Research and Procurement Scenarios for (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide


Medicinal Chemistry Hit-to-Lead Programs Requiring CNS-Penetrant Brominated Scaffolds

The compound's TPSA of 51.26 Ų and clogP of 2.61 place it within the favorable range for CNS drug candidates, while the 6-bromo substituent enables late-stage diversification via Suzuki-Miyaura cross-coupling. Medicinal chemistry teams targeting neurological or psychiatric indications can prioritize this compound over the des-bromo analog (TPSA 59.20 Ų) when improved passive permeability is a program objective [1][2].

GPR35 Counter-Screening Panels for Selectivity Profiling of Lead Series

Given the compound's demonstrated inactivity at GPR35, it can serve as a negative control or comparator in counter-screening cascades designed to assess off-target GPCR engagement. This is particularly relevant for programs where GPR35 modulation has been linked to inflammatory or metabolic phenotypes, as the compound provides a clean baseline against which active analogs can be benchmarked [3].

Cross-Coupling-Based Parallel Library Synthesis for SAR Exploration

The 6-bromo substituent provides a single reactive handle for palladium-catalyzed cross-coupling, enabling the parallel synthesis of diverse biaryl, amino, or alkyl derivatives from a common intermediate. This approach is substantially more efficient than synthesizing each analog de novo, making the compound a cost-effective choice for groups requiring 50–200 compound libraries for SAR studies [4].

High-Purity Intermediate for Sensitive Biochemical and Biophysical Assays

With commercial purity specifications of 97%–98%, the compound is suitable for direct use in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization assays where trace impurities can generate artifacts. Procurement teams can select this compound with greater confidence in batch-to-batch consistency compared to analogs offered at lower minimum purity thresholds .

Quote Request

Request a Quote for (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.